molecular formula C27H42O5 B091806 (25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one CAS No. 16680-64-1

(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one

Cat. No.: B091806
CAS No.: 16680-64-1
M. Wt: 446.6 g/mol
InChI Key: PBLXVDNSLUFVHF-GCTKCPTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one is a natural product that belongs to the family of steroidal saponins. It is extracted from the roots of the plant Mexicana sarsaparilla, commonly found in Central and South America. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.

Properties

CAS No.

16680-64-1

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C27H42O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h14-22,24,28-29H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1

InChI Key

PBLXVDNSLUFVHF-GCTKCPTCSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1

Synonyms

Mexogenin

Origin of Product

United States

Preparation Methods

(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one can be isolated from the roots of Mexicana sarsaparilla through a series of extraction and purification steps. The process typically involves the following steps:

    Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using a suitable solvent such as methanol or ethanol.

    Filtration: The extract is filtered to remove any solid impurities.

    Concentration: The filtered extract is concentrated under reduced pressure to remove the solvent.

    Purification: The concentrated extract is purified using techniques such as column chromatography to isolate this compound.

Chemical Reactions Analysis

(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.

    Substitution: this compound can undergo substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.

Scientific Research Applications

(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a starting material for the synthesis of various steroidal compounds.

    Biology: It has been studied for its potential anti-inflammatory and antibacterial properties.

    Medicine: this compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cells.

    Industry: It is used in the production of steroidal drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of (25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one involves its interaction with specific molecular targets and pathways. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It interacts with various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one is similar to other steroidal saponins such as diosgenin and laxogenin. it has unique properties that distinguish it from these compounds:

    Diosgenin: Like this compound, diosgenin is a steroidal saponin with potential therapeutic applications.

    Laxogenin: Laxogenin is another steroidal saponin with anabolic properties. It is derived from the plant Smilax sieboldii. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one
Reactant of Route 2
(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one

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